molecular formula C14H15NO3S B2658036 Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate CAS No. 691393-97-2

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2658036
CAS No.: 691393-97-2
M. Wt: 277.34
InChI Key: KOGXJKJPBBNEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate (CAS 691393-97-2, molecular formula C₁₄H₁₅NO₃S) is a thiophene-based heterocyclic compound with a 4-ethoxyphenyl substituent. This article compares its structural, synthetic, and functional attributes with closely related analogs, focusing on substituent effects, synthesis methodologies, and applications.

Properties

IUPAC Name

methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)12-8-11(15)13(19-12)14(16)17-2/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGXJKJPBBNEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs lie in the substituents on the phenyl ring at the 5-position of the thiophene core. Key examples include:

Compound Name Substituent (R) Molecular Formula CAS Number Key Properties
Target Compound 4-Ethoxy C₁₄H₁₅NO₃S 691393-97-2 Electron-donating group; moderate lipophilicity (predicted)
Methyl 3-amino-5-[4-(methoxycarbonyl)phenyl] 4-Methoxycarbonyl C₁₄H₁₄NO₄S Electron-withdrawing; higher polarity
Methyl 3-amino-5-(3-methoxyphenyl) 3-Methoxy C₁₃H₁₃NO₃S Steric hindrance at meta position
Methyl 3-amino-5-(4-chlorophenyl) 4-Chloro C₁₂H₁₀ClNO₂S 91076-93-6 Electron-withdrawing; XLogP3-AA = 3.9
Methyl 3-amino-5-(4-fluorophenyl) 4-Fluoro C₁₂H₁₀FNO₂S 175137-08-3 Moderate lipophilicity; InChIKey: YIBRKYVKVWTHEM
Methyl 3-amino-5-(pyridin-4-yl) Pyridin-4-yl C₁₁H₁₀N₂O₂S 887247-25-8 Heteroaromatic; increased solubility
Methyl 3-amino-5-(4-benzyloxyphenyl) 4-Benzyloxy C₁₉H₁₇NO₃S 474843-40-8 Bulky substituent; higher molecular weight

Substituent Impact :

  • Electron-withdrawing groups (e.g., chloro, methoxycarbonyl) increase lipophilicity and may influence binding affinity in enzyme inhibition .
  • Bulky substituents (e.g., benzyloxy) introduce steric hindrance, which could affect synthetic accessibility and molecular packing .

Yield Variability :

  • Methoxycarbonyl derivative: 55% yield .
  • Pyridinyl analog: Synthesized via unspecified methods but available commercially .
  • Chloro derivative: Produced via cyclization with hydrazine hydrate .

Physical and Spectral Properties

  • Melting Points :
    • Methoxycarbonyl analog: 190–192°C .
    • Chloro derivative: 170–172°C (post-cyclization) .
  • NMR Data :
    • Methoxycarbonyl analog: Distinct aromatic protons at δ 8.05 (d, 2H) and 7.64 (d, 2H) .
    • Morpholine-containing derivative: Peaks at δ 8.66 (s, 2H, pyrimidinyl protons) .

Biological Activity

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO3S
  • CAS Number : 691393-97-2
  • IUPAC Name : this compound

The presence of the thiophene ring contributes to the compound's reactivity, while the ethoxy and amino groups enhance its interaction with biological targets.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Interaction : The compound may act as a probe in biochemical assays, aiding in enzyme interaction studies.
  • Non-Covalent Interactions : Its interactions with biological targets are likely mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
  • Biochemical Pathways : Although specific pathways remain to be fully elucidated, its structural features suggest potential modulation of metabolic processes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial StrainActivity Observed
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaLow

These findings highlight a structure-activity relationship (SAR), where modifications to the thiophene structure can enhance or diminish activity against specific strains.

Anticancer Activity

The compound has also been evaluated for its anti-proliferative effects on cancer cell lines. The results are summarized in the table below:

Cancer Cell LineIC50 (μM)
HepG2 (Liver)< 25
MCF-7 (Breast)< 25
PC-3 (Prostate)> 25

These results indicate that this compound may have potential as a lead compound in developing new anticancer therapies.

Antimicrobial Efficacy Study

A study evaluated a series of thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against E. coli and S. aureus while showing minimal effects on fungal strains.

Anti-Proliferative Activity Assessment

In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations, underscoring its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.